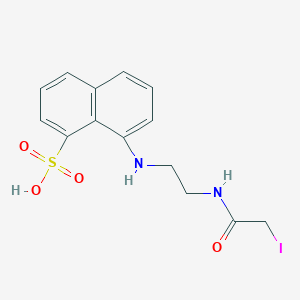

N-(Iodoacetylaminoethyl)-8-naphthylamine-1-sulfonic acid

Description

Contextualizing 1,8-I-Aedans within the Landscape of Fluorescent Probes for Macromolecular Studies

Protein studies frequently employ probes that target specific amino acid residues, such as cysteine, lysine (B10760008), or tryptophan. cymitquimica.comnih.govosaka-u.ac.jp Tryptophan, for instance, possesses intrinsic fluorescence sensitive to its environment, although its utility can be limited by low quantum yields and complex photophysics. nih.gov Cysteine residues, with their reactive thiol groups, are prime targets for site-specific labeling with extrinsic fluorescent probes like 1,8-I-Aedans. ontosight.aicymitquimica.comsmolecule.com Other thiol-reactive probes exist, each with distinct spectral properties and environmental sensitivities. cymitquimica.comsmolecule.commoleculardepot.com The iodoacetamide (B48618) group of 1,8-I-Aedans specifically reacts with these thiol groups, forming a stable thioether linkage. ontosight.ai This site-specific labeling strategy is crucial for minimizing perturbation to the macromolecule's structure and function while providing a localized fluorescent reporter.

1,8-I-Aedans, being a sulfhydryl-reactive probe, is primarily positioned within the toolkit for protein studies. Its ability to covalently label cysteine residues makes it suitable for investigating protein conformational changes, protein-ligand interactions, and protein folding dynamics. ontosight.ai Compared to non-covalent probes or those targeting less specific residues, the covalent attachment offered by 1,8-I-Aedans provides stable labeling essential for long-term studies or experiments requiring rigorous washing steps. osaka-u.ac.jp Furthermore, its spectral properties, such as excitation and emission wavelengths and fluorescence lifetime, make it compatible with various fluorescence techniques, including fluorescence spectroscopy, microscopy, and Förster Resonance Energy Transfer (FRET). ontosight.aismolecule.comwikipedia.orginterchim.frevidentscientific.com

Historical Perspective on the Development and Initial Applications of 1,8-I-Aedans

The development of 1,8-I-Aedans is rooted in the broader history of fluorescent probe development for biological research, which gained significant momentum from the mid-20th century. Early fluorescent probes, such as those based on the dansyl group, were instrumental in pioneering fluorescence polarization studies to understand macromolecular structure and dynamics. researchgate.nethawaii.edu The development of probes with specific reactivity, like those targeting thiol groups, marked a crucial step towards site-specific labeling of biomolecules.

The introduction of the AEDANS (N-(2-aminoethyl)-1-naphthalenesulfonic acid) fluorophore provided a basis for developing environmentally sensitive probes. The addition of a reactive group, such as iodoacetamide, to the AEDANS core resulted in compounds like 1,8-I-Aedans and its isomer, 1,5-I-Aedans. researchgate.net The iodoacetyl group is specifically designed to react with free sulfhydryl groups, which are less abundant in most proteins than other residues like lysine, allowing for more selective labeling. ontosight.aismolecule.com

Initial applications of 1,8-I-Aedans focused on studying the structure and dynamics of proteins. Its ability to covalently attach to cysteine residues allowed researchers to introduce a fluorescent label at specific points within a protein, enabling investigations into localized conformational changes and molecular motion. For example, early studies utilized 1,8-I-Aedans to probe the kinetics of interaction between heavy and light chains in immunoglobulins. nih.gov By labeling the COOH-terminal cysteine residue of a human immunoglobulin light chain with 1,8-I-Aedans, researchers could monitor the association with heavy chain dimers through changes in fluorescence. nih.gov This demonstrated the utility of 1,8-I-Aedans in studying protein-protein interactions and subtle conformational changes. nih.gov

The environmental sensitivity of 1,8-I-Aedans fluorescence also played a key role in its early applications. Changes in the polarity or viscosity of the probe's immediate surroundings could be detected as shifts in its emission spectrum or changes in fluorescence intensity and lifetime. cymitquimica.comsmolecule.cominterchim.fr This property made it valuable for studying protein folding and unfolding processes, where the environment around a labeled cysteine residue changes significantly during conformational transitions. cymitquimica.comncbs.res.in Time-resolved fluorescence anisotropy measurements using 1,8-I-Aedans have been employed to study the rotational dynamics and flexibility of proteins, providing insights into their structural characteristics in different conditions, including chemically unfolded states. ncbs.res.in

The use of 1,8-I-Aedans in FRET experiments also emerged as a significant application. Its spectral properties allow it to function as either a donor or acceptor in FRET pairs with other fluorophores, enabling the measurement of distances between labeled sites within a macromolecule or between interacting molecules. smolecule.comwikipedia.orginterchim.frevidentscientific.com This capability was crucial for structural studies and for monitoring dynamic processes involving changes in molecular proximity. evidentscientific.com

The initial success in applying 1,8-I-Aedans to study protein structure, dynamics, and interactions paved the way for its widespread adoption in biochemical and biophysical research laboratories. Its specific reactivity, environmental sensitivity, and favorable spectroscopic properties established it as a valuable tool in the fluorescent probe repertoire.

Compound Table

| Compound Name | PubChem CID |

| 1,8-I-Aedans | 93196 |

| 1,5-I-Aedans | 91621 |

| N-(2-aminoethyl)-1-naphthalenesulfonic acid (AEDANS) | 121834 |

| Tryptophan | 6305 |

| Cysteine | 578 |

| Dansyl Chloride | 9348 |

| Fluorescein (B123965) | 3079 |

Data Table Example (Illustrative based on search findings)

While specific detailed research findings with extensive raw data for 1,8-I-Aedans were not available in a format suitable for direct table generation from the search results, the applications described highlight the types of data generated using this probe. For instance, studies involving protein dynamics or interactions often yield data on fluorescence intensity changes, spectral shifts, fluorescence lifetimes, and anisotropy decay.

Below is an illustrative example of how data from a hypothetical experiment using 1,8-I-Aedans to study protein conformational change might be presented:

Table 1: Changes in 1,8-I-Aedans Fluorescence Properties Upon Protein Conformational Change

| Protein State | Excitation Max (nm) | Emission Max (nm) | Fluorescence Intensity (Arbitrary Units) | Fluorescence Lifetime (ns) | Anisotropy Decay Parameters |

| Folded | ~336 | ~490 | X | τ1, α1; τ2, α2 | β1, θ1; β2, θ2 |

| Unfolded | ~336 | ~505 | Y (typically lower) | τ3, α3; τ4, α4 | β3, θ3; β4, θ4 |

Note: The values in this table are illustrative and would vary depending on the specific protein, labeling site, and experimental conditions. X and Y represent relative intensity values. τ and α represent fluorescence lifetime components and their amplitudes, respectively. β and θ represent anisotropy decay amplitudes and rotational correlation times.

Research findings using 1,8-I-Aedans often involve comparing these fluorescence parameters in different states of a macromolecule (e.g., folded vs. unfolded, ligand-bound vs. unbound) to infer changes in the local environment and dynamics at the labeling site. For example, studies on protein unfolding using 1,8-I-Aedans labeled proteins have shown changes in rotational dynamics as the protein becomes more flexible in the presence of denaturants. ncbs.res.in Similarly, monitoring fluorescence changes upon ligand binding can provide data on binding affinity and kinetics.

Structure

3D Structure

Propriétés

IUPAC Name |

8-[2-[(2-iodoacetyl)amino]ethylamino]naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15IN2O4S/c15-9-13(18)17-8-7-16-11-5-1-3-10-4-2-6-12(14(10)11)22(19,20)21/h1-6,16H,7-9H2,(H,17,18)(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIHEEHLFMMPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NCCNC(=O)CI)C(=CC=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15IN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190422 | |

| Record name | 1,8-I-Aedans | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36930-64-0 | |

| Record name | 8-[[2-[(2-Iodoacetyl)amino]ethyl]amino]-1-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36930-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-I-Aedans | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036930640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-I-Aedans | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-[[2-(iodoacetamido)ethyl]amino]naphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-I-AEDANS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBX1N96U2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies of 1,8 I Aedans

Established Synthetic Pathways for 1,8-I-Aedans

The synthesis of 1,8-I-Aedans typically involves the functionalization of a naphthalene (B1677914) core structure. While detailed synthetic procedures specifically for the 1,8 isomer are less extensively documented in the provided search results compared to the 1,5 isomer (1,5-IAEDANS), the general synthetic principles are analogous due to their structural similarity. The synthesis generally proceeds through steps involving the preparation of a key naphthalene precursor, incorporation of the ethylenediamine (B42938) linker, sulfonation, and the crucial introduction of the iodoacetyl group.

Starting Materials and Precursor Chemistry

The synthesis of naphthalene derivatives often begins with substituted naphthalenes that undergo electrophilic substitution reactions to introduce necessary functional groups. For compounds like 1,8-I-Aedans, a key precursor is an aminonaphthalene sulfonic acid derivative with an aminoethylamino substituent. While the direct precursor for 1,8-I-Aedans is not explicitly detailed in the provided results, related syntheses of naphthylamine sulfonic acids often involve amination and sulfonation of naphthalene derivatives. For instance, 1,8-diaminonaphthalene (B57835) can be prepared by reducing 1,8-dinitronaphthalene, utilizing hydrazine (B178648) hydrate (B1144303) as a reducing agent in the presence of a catalyst such as ferric chloride hexahydrate and activated carbon. This suggests that a key intermediate in the synthesis of the Aedans core structure (8-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) would involve a diaminonaphthalene isomer which is then further functionalized. Another relevant precursor is 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid (PubChem CID 2724036), which contains the core naphthylamine sulfonic acid structure with the aminoethyl linker, prior to iodoacetylation.

Reaction Mechanisms for Iodoacetyl Group Incorporation

The introduction of the iodoacetyl group is a critical step in the synthesis of 1,8-I-Aedans. This is typically achieved through the reaction of a precursor molecule containing a primary or secondary amine group with iodoacetic acid or a reactive derivative thereof, such as iodoacetyl halide or iodoacetic anhydride. The reaction proceeds via an acylation mechanism, where the amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the iodoacetylating agent. This results in the formation of a stable amide bond, linking the iodoacetyl moiety to the aminoethyl linker of the naphthylamine sulfonic acid core. This reaction is a standard method for introducing the iodoacetyl functional group, which is specifically reactive towards thiol groups in target molecules.

Amination and Sulfonation Procedures

Amination and sulfonation are key steps in constructing the naphthylamine sulfonic acid core of 1,8-I-Aedans. Sulfonation typically involves treating a naphthalene derivative with a sulfonating agent, such as concentrated sulfuric acid or oleum, to introduce the sulfonic acid group onto the naphthalene ring. The position of sulfonation is influenced by reaction conditions and the presence of other substituents. Amination procedures can vary, but often involve the introduction of amino groups onto the naphthalene ring or the attachment of an aminoethyl linker to an amino-substituted naphthalene. As seen in the preparation of 1,8-diaminonaphthalene, reduction of nitro groups is a common amination method for naphthalene precursors. The ethylenediamine linker is incorporated to provide the reactive amine group for subsequent iodoacetylation. The specific sequence and conditions for amination and sulfonation to yield the 1,8-substituted Aedans core are crucial for directing the functional groups to the desired positions on the naphthalene ring.

Purification Techniques for Research-Grade 1,8-I-Aedans

Obtaining high-purity 1,8-I-Aedans is essential for reliable biochemical research applications. Purification techniques are employed to remove unreacted starting materials, side products, and inorganic salts. Chromatography is a commonly used method for purifying fluorescent probes like IAEDANS. Techniques such as column chromatography, including adsorption chromatography or reversed-phase chromatography, can separate the product based on differences in polarity and interactions with the stationary phase. Dialysis can also be used to remove small molecule contaminants and exchange buffers. The specific purification strategy may depend on the scale of the synthesis and the nature of the impurities.

Advanced Derivatization Strategies for Tailored Research Applications

1,8-I-Aedans is primarily used as a reactive probe for derivatizing biomolecules, enabling their detection, characterization, and study through fluorescence techniques. The iodoacetyl group specifically targets thiol (sulfhydryl) groups, most commonly found in cysteine residues within proteins.

Site-Specific Labeling Techniques for Proteins and Nucleic Acids

Site-specific labeling is crucial for studying the structure, dynamics, and interactions of biomolecules. 1,8-I-Aedans facilitates site-specific labeling through the highly selective reaction of its iodoacetyl group with free thiol groups. This reaction forms a stable thioether covalent bond.

Labeling of Proteins:

The most common application of 1,8-I-Aedans in site-specific labeling is the modification of proteins containing cysteine residues. By engineering proteins to have a single, strategically placed cysteine residue (using site-directed mutagenesis), researchers can achieve labeling at a precise location. The reaction is typically carried out under controlled conditions of pH, temperature, and reaction time to ensure specificity and minimize side reactions. Excess labeling reagent is subsequently removed, often through dialysis or chromatography.

Detailed research findings highlight the use of IAEDANS (including both 1,5 and 1,8 isomers) for labeling proteins such as actin, myosin, calmodulin, and transcription factors to study conformational changes, protein-ligand interactions, and protein dynamics using fluorescence techniques like FRET (Förster Resonance Energy Transfer) and fluorescence anisotropy.

| Protein Labeled with IAEDANS (Examples) | Target Site(s) | Research Application | Relevant Citation |

| Actin | Cysteine-373 | Structural state, dynamics, FRET studies | , |

| Myosin Subfragment 1 | Reactive sulfhydryl SH1 | Proximity mapping, fluorescence polarization | |

| Calmodulin | Not specified | Ca²⁺-dependent complexes, fluorescence anisotropy | |

| Transcription Factor IIIA (TFIIIA) | Cysteine 287 | Exposure of cysteine residues, protein-nucleic acid interaction | , |

| Tropomyosin isoforms | Not specified | Modulation of actin filament conformation | |

| Tau mutant protein | Engineered cysteine | Conformation studies | |

| E. coli ribosomal protein L31' | Free thiol groups | Intraribosomal properties | |

| Glutathione-S-transferase P1-1 | Cys14 and Cys47 | Adduction kinetics with electrophiles | |

| ThiI (4-thiouridine biosynthesis) | Cys-456 (persulfide) | Trapping of persulfide intermediate | |

| Yeast PCNA mutants | Unique Cys-107 | Structure of ring-opened complex, ATPase stimulation |

Labeling of Nucleic Acids:

While proteins are the primary targets for iodoacetyl-based labeling due to the prevalence of reactive cysteine thiols, strategies exist for labeling nucleic acids as well. Nucleic acids can be modified to introduce thiol groups or other reactive handles that can then be targeted by iodoacetyl probes like 1,8-I-Aedans. One approach involves the chemical synthesis of oligonucleotides containing a free sulfhydryl group. These modified oligonucleotides can then be reacted with thiol-specific probes such as 1,8-I-Aedans. Another strategy involves the enzymatic incorporation of modified nucleotides containing reactive groups during nucleic acid synthesis. While iodoacetyl reactivity is primarily associated with thiols, other methods for site-specific labeling of nucleic acids with various reporter groups, including fluorescent dyes, have been developed, often involving modified internucleotide linkages or the incorporation of modified bases.

| Nucleic Acid Labeling Strategy (Examples) | Method | Reactive Group/Handle Introduced | Labeling Reagent (Example) | Relevant Citation |

| Oligonucleotide chemical synthesis | Incorporating a free sulfhydryl group | Thiol (-SH) | 1,8-I-AEDANS | |

| Enzymatic incorporation | Using modified nucleotides (e.g., aminoallyl-nucleotides, biotinylated nucleotides) | Amine, Biotin | Fluorescent dyes, (Strept)avidins | , |

| Modified internucleotide linkages | Phosphoramidate (amine specific), Phosphorothioate diester (thiol specific) | Amine, Thiol | Amine-specific, Thiol-specific labels |

The ability to site-specifically label proteins and nucleic acids with 1,8-I-Aedans provides a powerful tool for investigating their molecular behavior and interactions with high spatial and temporal resolution using fluorescence-based techniques.

Conjugation Chemistry with Biomolecules (e.g., antibodies, peptides)

The primary application of 1,8-I-Aedans in biomolecule conjugation leverages the high reactivity of its iodoacetamide (B48618) group with free sulfhydryl (thiol) groups ontosight.ai. This reaction allows for the site-specific labeling of proteins and peptides that contain accessible cysteine residues. The conjugation results in the stable incorporation of the fluorescent naphthylamine sulfonic acid moiety into the biomolecule, which can then be utilized for various fluorescence-based studies ontosight.ai.

Research has demonstrated the utility of 1,8-I-Aedans in labeling key biomolecules such as antibodies and peptides. For instance, 1,8-I-AEDANS has been shown to react stoichiometrically with the COOH-terminal cysteine residue of a human immunoglobulin light (L) chain nih.gov. This specific labeling allowed for the study of the interaction kinetics between the labeled light chain and heavy chain dimers, revealing an enhancement of fluorescence upon association nih.gov. The environmental sensitivity of the fluorescence of the L-AEDANS product suggests its effectiveness in monitoring conformational changes accompanying protein interactions nih.gov.

General methods for bioconjugation often involve the modification of biomolecules with reactive groups that can form stable covalent bonds. While 1,8-I-Aedans specifically targets thiols, other strategies for conjugating fluorophores to biomolecules include the use of NHS esters for reaction with primary amines (such as lysine (B10760008) residues or the N-terminus) and maleimides for thiol conjugation sigmaaldrich.comnovusbio.com. Peptides can be synthesized with specific modifications, including the incorporation of dyes like those based on the naphthylamine sulfonic acid structure found in Aedans, to facilitate conjugation and subsequent studies thermofisher.com. The stable thioether bond formed between the iodoacetamide of 1,8-I-Aedans and a protein thiol is a key aspect of its conjugation chemistry, enabling robust labeling for downstream applications such as fluorescence spectroscopy and microscopy ontosight.ai.

Development of 1,8-I-Aedans Isomers and Analogues for Specialized Studies

The development of isomers and analogues of fluorescent probes like 1,8-I-Aedans is driven by the need for tools with varied spectral properties, reactivity, or environmental sensitivity to suit specialized biochemical investigations. A notable related compound is 1,5-IAEDANS (also known as 1,5-I-Aedans), which is an isomer differing in the position of the sulfonate group on the naphthylamine ring wikipedia.orgnih.gov. 1,5-IAEDANS also contains an iodoacetamide group reactive towards thiols and has been widely used in fluorescence studies wikipedia.orgahajournals.orgmoleculardepot.com.

Studies utilizing 1,5-IAEDANS highlight how such analogues can be employed to probe different aspects of biomolecule structure and dynamics. For example, 1,5-IAEDANS has been used to label myosin and actin to investigate protein conformation and flexibility through fluorescence depolarization studies ahajournals.orgmoleculardepot.com. Research on bovine cardiac and rabbit skeletal myosins labeled with 1,5-IAEDANS indicated segmental flexibility in the S1 moieties of cardiac myosin, similar to skeletal myosin ahajournals.org. Furthermore, changes in spin label mobility accompanying nucleotide binding suggested differences in conformational changes between cardiac and skeletal myosin ahajournals.org.

Photophysical Properties of 1,8 I Aedans in Complex Biological Environments

Characterization of Excitation and Emission Spectra in Diverse Solvents

The excitation and emission spectra of fluorescent probes like 1,8-I-Aedans are fundamental photophysical characteristics. While specific data for 1,8-I-Aedans across a wide range of diverse solvents is not extensively detailed in the provided search results, studies on the closely related isomer, 1,5-IAEDANS, offer insights into the general behavior of this class of fluorophores. The fluorescence emission of 1,5-IAEDANS has been shown to be sensitive to changes in solvent polarity, with important wavelength shifts observed in different solvents such as methanol (B129727), ethanol (B145695), and water-soluble phosphate (B84403) buffer. researchgate.net Generally, the environment surrounding the fluorophore can influence its emission spectrum, with shifts in the emission maximum potentially indicating changes in the polarity or other properties of the local microenvironment. evidentscientific.comevidentscientific.comthermofisher.compnas.orgresearchgate.net

Environmental Sensitivity of Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield and lifetime of 1,8-I-Aedans are sensitive parameters that report on the efficiency of the fluorescence process and the duration of the excited state, respectively. These properties are influenced by various environmental factors encountered in complex biological settings. evidentscientific.comevidentscientific.comnih.govnih.gov

Solvent polarity plays a significant role in modulating the fluorescence characteristics of solvatochromic dyes like those related to 1,8-I-Aedans. nih.govevidentscientific.comevidentscientific.comhahnlab.com For 1,5-IAEDANS, the fluorescence intensity is reported to be much higher in methanol and ethanol compared to water-soluble phosphate buffer. researchgate.net The quantum yield of 1,5-IAEDANS is known to change significantly with solvent polarity, being lower in water and polar solvents and higher in apolar or hydrophobic environments. researchgate.net This sensitivity to polarity makes 1,8-I-Aedans, by extension, a useful probe for characterizing the polarity of its binding site within a biological macromolecule or membrane. ontosight.ainih.govresearchgate.netevidentscientific.com

Beyond general solvent polarity, the specific local microenvironment surrounding the 1,8-I-Aedans label within a biological system can impact its emission maxima and intensity. Changes in the local environment, such as those induced by protein conformational changes, ligand binding, or interactions with membranes, can alter the degree of exposure of the fluorophore to water or other quenching species. nih.govevidentscientific.comthermofisher.comresearchgate.netnih.govnih.gov This can lead to significant changes in observed emission properties. For instance, a blue shift in the fluorescence emission peak can suggest a more hydrophobic microenvironment for the fluorescent moiety. researchgate.net Similarly, changes in fluorescence intensity can indicate alterations in the accessibility of the fluorophore to the solvent or to quenchers. nih.govevidentscientific.comnih.govnih.gov

Influence of Solvent Polarity on Fluorescence Characteristics

Advanced Time-Resolved Fluorescence Spectroscopy of 1,8-I-Aedans

Time-resolved fluorescence spectroscopy provides powerful tools to investigate the excited-state dynamics of fluorophores and gain insights into the dynamic processes occurring in their environment. researchgate.netnih.govevidentscientific.comresearchgate.netnih.govnih.govthejamesonlab.comsigmaaldrich.comncbs.res.innih.govbmglabtech.com

Fluorescence lifetime, defined as the time required for the fluorescence intensity to decay to 1/e of its initial value, is a sensitive parameter that is less affected by fluorophore concentration or excitation intensity compared to steady-state intensity measurements. evidentscientific.comnih.gov The lifetime of a fluorophore is subject to modification by various factors in the local microenvironment, including hydrophobicity, oxygen concentration, ionic strength, binding to macromolecules, and proximity to quenchers or energy transfer acceptors. evidentscientific.com

Studies involving IAEDANS (including both 1,5 and 1,8 isomers) have utilized fluorescence lifetime measurements to study protein dynamics and interactions. researchgate.netnih.govresearchgate.netevidentscientific.comthermofisher.comnih.govnih.govsigmaaldrich.comncbs.res.in For example, when 1,8-IAEDANS was synthesized and attached to bovine serum albumin, it showed a single fluorescent lifetime. researchgate.net The average fluorescence lifetime of IAEDANS-labeled actin filaments has been measured, and small changes in lifetime upon protein binding have been observed. nih.gov Fluorescence lifetime measurements can provide information about the heterogeneity of the environment experienced by the fluorophore and can be used in techniques like time-resolved Förster Resonance Energy Transfer (FRET) to determine distances and conformational changes. evidentscientific.compnas.orgpsu.eduias.ac.in

| Compound | Environment | Reported Lifetime (ns) | Notes | Source |

| 1,5-IAEDANS | Ethanol | 5.3 | In a mixture with other fluorophores | thejamesonlab.comnih.gov |

| 1,5-IAEDANS | Buffered aqueous solution (pH 7) | 18.6 (major component) | When bound to Ca-ATPase | pnas.orgpsu.edu |

| 1,5-IAEDANS | Water | ~3 | General range in pH 8 buffer | thermofisher.com |

| IAEDANS-actin | Absence of formin | 19.6 ± 0.6 | Labeled at Cys374 | nih.gov |

| IAEDANS-actin | Presence of formin (500 nM) | 18.9 ± 0.8 | Labeled at Cys374 | nih.gov |

| 1,8-IAEDANS | Bound to bovine serum albumin | 8.0 to 20.8 (range) | Single lifetime observed within this range | researchgate.net |

Time-resolved fluorescence anisotropy measurements provide information about the rotational mobility of a fluorophore. researchgate.netpnas.orgnih.govncbs.res.inncbs.res.in By examining the decay of fluorescence anisotropy over time, researchers can gain insights into the rotational correlation times of the labeled molecule or segment, which in turn report on its size, shape, and flexibility. pnas.orgncbs.res.inncbs.res.in This technique is particularly valuable for studying protein dynamics, conformational changes, and interactions in solution or within more complex biological assemblies. pnas.orgnih.govncbs.res.inncbs.res.in Studies using IAEDANS (including potentially 1,8-IAEDANS) labeled proteins have employed time-resolved anisotropy to investigate the rotational freedom of the probe and how it is affected by binding events or changes in the protein's conformation. pnas.orgnih.govnih.govncbs.res.inncbs.res.in The local motions of IAEDANS labels attached to proteins have been characterized using anisotropy decay measurements, revealing variations in mobility depending on the labeling site and the presence of interacting partners. pnas.orgncbs.res.in

Quantum Yield Determinations in Biological Systems

The determination of fluorescence quantum yield for 1,8-I-Aedans in biological systems presents unique challenges compared to measurements in simple solutions due to the complexity and heterogeneity of biological environments uni-goettingen.de. Factors such as protein binding, localization within membranes or cellular compartments, and interactions with other biomolecules can significantly influence the probe's fluorescence characteristics, including its quantum yield atto-tec.comthermofisher.comnih.gov.

Research findings indicate that the quantum yield of 1,8-I-Aedans is highly dependent on the polarity of its environment researchgate.net. It generally exhibits a lower quantum yield in aqueous or polar solvents and a significantly higher quantum yield in less polar or hydrophobic environments researchgate.netcity.ac.uk. This property makes 1,8-I-Aedans useful for probing the local polarity of protein binding sites or lipid bilayers thermofisher.comnih.govresearchgate.net.

Studies involving 1,8-I-Aedans conjugated to proteins have demonstrated that the quantum yield can change upon ligand binding or conformational changes in the protein, reflecting alterations in the probe's local environment ontosight.aithermofisher.comthermofisher.com. For instance, when 1,8-I-Aedans is used to label proteins, changes in fluorescence intensity and emission wavelength, indicative of quantum yield variations, can report on protein folding and unfolding processes or interactions with membranes thermofisher.comthermofisher.com.

In the context of lipid bilayers, the quantum yield of dyes, including those structurally related to 1,8-I-Aedans, can differ significantly from their values in aqueous solution uni-goettingen.de. This highlights the importance of measuring fluorescence properties directly within the membrane environment when studying membrane proteins or lipid interactions uni-goettingen.de.

Determining the quantum yield in biological samples is typically achieved using relative methods, comparing the fluorescence of the labeled biological sample to a standard fluorophore with a known quantum yield under similar conditions atto-tec.comd-nb.info. Quinine sulfate (B86663) is a commonly used standard for this purpose nih.govpnas.org. Absolute determination methods, such as using an integrating sphere setup, are also available but may require more specialized equipment atto-tec.comd-nb.info.

Detailed research findings on 1,8-I-Aedans conjugates in specific biological systems illustrate the variability in quantum yield. For example, one study reported a quantum yield of 0.64 for 1,8-I-Aedans labeled protein in certain lipid bilayer environments nih.gov. This value can be influenced by the specific lipid composition and the location of the probe within the bilayer nih.govresearchgate.net. Another study noted that the quantum yield of 1,5-IAEDANS (a related isomer) changes significantly depending on the solvent, ranging from 0.27 in water to 0.69 in ethanol researchgate.net. While these values are for a related compound, they underscore the environment sensitivity relevant to 1,8-I-Aedans in biological milieus.

The sensitivity of 1,8-I-Aedans' quantum yield to its environment, coupled with its ability to be site-specifically attached to biomolecules, makes it a valuable probe for understanding the intricate dynamics and structural characteristics of complex biological systems through fluorescence measurements ontosight.aithermofisher.comncbs.res.in.

Data tables illustrating the quantum yield of 1,8-I-Aedans in various biological environments are often presented in research articles. While specific comprehensive tables for 1,8-I-Aedans across a wide range of biological systems were not extensively detailed in the search results, the principle of environment-dependent quantum yield is consistently reported thermofisher.comresearchgate.netcity.ac.uk. Below is a conceptual representation of how such data might be presented, based on the findings regarding its environment sensitivity:

| Environment Type | Representative Biological Context | Expected Quantum Yield (Arbitrary Units, illustrating trend) | Notes |

| Highly Polar/Aqueous | Solvent-exposed protein residues, Bulk water | Low | Quantum yield is typically quenched |

| Moderately Polar | Protein interface, Lipid head group region | Medium | Intermediate fluorescence intensity |

| Hydrophobic/Non-polar | Protein hydrophobic core, Lipid bilayer interior | High | Enhanced fluorescence intensity |

| Protein-bound (Specific) | Specific protein binding site (varies by protein) | Variable (depends on local environment) | Sensitive to conformational changes |

| Membrane-bound (Specific) | Specific location within lipid bilayer (varies) | Variable (depends on lipid composition/depth) | Sensitive to membrane properties |

Note: The "Expected Quantum Yield" values in this table are illustrative and intended to show the general trend based on polarity sensitivity. Actual values would be determined experimentally for each specific biological system and conjugation site.

Another way data might be presented is comparing quantum yields of the probe in different states of a biological process:

| Biological State/Environment | Quantum Yield (Φf) | Associated Observation/Conclusion |

| Protein in aqueous buffer | Φf1 | Baseline quantum yield in a polar, unfolded or solvent-exposed state |

| Protein upon folding | Φf2 (> Φf1) | Increased quantum yield due to movement into a less polar core |

| Protein bound to ligand | Φf3 (vs Φf1/Φf2) | Change in quantum yield indicates altered local environment upon binding |

| Probe in lipid bilayer | Φf4 | Quantum yield reflects the polarity and dynamics of the membrane |

These tables illustrate the type of data generated in studies utilizing 1,8-I-Aedans to probe biological environments through quantum yield measurements. The specific values are highly context-dependent and are determined experimentally using established spectrofluorimetric techniques, often employing relative comparison with known standards atto-tec.comd-nb.infonih.govpnas.org.

Mechanistic Studies of 1,8 I Aedans Interactions with Biological Targets

Reaction Mechanisms with Sulfhydryl Groups in Proteins

1,8-I-Aedans reacts with free sulfhydryl groups (-SH), predominantly found in cysteine residues within proteins ontosight.aithermofisher.com. This reaction involves the iodoacetamide (B48618) group of 1,8-I-Aedans, which undergoes a nucleophilic substitution reaction with the deprotonated thiol group (thiolate anion, -S⁻) of a cysteine residue ontosight.ai. This reaction forms a stable thioether linkage between the fluorophore and the protein ontosight.ai.

The reaction is generally carried out in buffered solutions. The iodoacetamide group is highly reactive towards thiol groups, facilitating the selective modification of cysteine residues ontosight.ai.

Specificity and Selectivity of Thiol Modification

1,8-I-Aedans exhibits a high degree of specificity for sulfhydryl groups over other nucleophilic functional groups commonly found in proteins, such as amines (lysine residues) or hydroxyls (serine, threonine, and tyrosine residues) thermofisher.com. While iodoacetamides can react with amines at higher pH, the reaction with thiols is significantly faster and occurs effectively at physiological or slightly alkaline pH ranges where the thiolate anion is present thermofisher.com.

The selectivity for cysteine residues makes 1,8-I-Aedans particularly useful for site-specific labeling of proteins, especially in cases where a protein has a limited number of cysteine residues or when site-directed mutagenesis is used to introduce a single cysteine at a desired location thermofisher.com. This site-specificity is crucial for applications like Fluorescence Resonance Energy Transfer (FRET) and studies of localized protein dynamics thermofisher.com.

Impact of Reaction Conditions on Labeling Efficiency

The efficiency of 1,8-I-Aedans labeling is significantly influenced by reaction conditions, including pH, temperature, reaction time, and the molar excess of the dye relative to the protein nih.govnih.govnih.gov.

pH: The reaction with thiols is most efficient at slightly alkaline pH (typically between 7 and 8.5) where a significant portion of the cysteine residues are deprotonated to form the more reactive thiolate anion nih.gov. At lower pH, the concentration of the thiolate anion decreases, reducing the reaction rate.

Temperature: Labeling reactions are typically performed at temperatures ranging from 0°C to 37°C nih.gov. Higher temperatures generally increase reaction rates but can also potentially lead to protein denaturation or increased reactivity with less specific sites.

Reaction Time: Reaction times can vary widely, from minutes to several hours or even overnight, depending on the desired labeling efficiency and the specific protein being labeled nih.govnih.gov. Longer reaction times can increase the extent of labeling but may also increase the risk of non-specific reactions or protein degradation.

Dye Concentration: The molar ratio of 1,8-I-Aedans to protein is a critical factor. Using an appropriate molar excess of the dye (typically 10- to 20-fold or higher) helps drive the reaction towards completion and ensures efficient labeling of available sulfhydryl groups nih.govncbs.res.inuni-hamburg.de. However, excessive dye concentrations can lead to increased non-specific labeling or fluorescence quenching effects.

Studies have shown that optimizing these conditions is essential for achieving high labeling efficiency and site-specificity nih.gov. For instance, labeling of F-actin with IAEDANS at Cys-374 was performed using a 1 mM concentration of IAEDANS with incubation for 3 hours at 23°C and then overnight at 4°C nih.gov. Labeling efficiency was determined by measuring dye absorbance nih.gov.

Non-Covalent Interactions and Their Influence on 1,8-I-Aedans Fluorescence

Beyond the covalent attachment, the fluorescence properties of 1,8-I-Aedans are influenced by non-covalent interactions with its local environment within the labeled biomolecule nih.govescholarship.orgcerealsgrains.org. These interactions can lead to changes in fluorescence intensity, lifetime, and spectral characteristics, providing valuable information about the protein's structure and dynamics interchim.fr.

Quenching Mechanisms (e.g., by iodide, acrylamide)

The fluorescence of 1,8-I-Aedans can be quenched by various substances present in the solution or the protein environment nih.govcerealsgrains.org. Common collisional quenchers include iodide ions and acrylamide (B121943) nih.govcerealsgrains.org.

Iodide Quenching: Iodide ions are known to quench the fluorescence of fluorophores, particularly those with exposed or solvent-accessible chromophores nih.gov. Studies have shown that the fluorescence of 1,5-IAEDANS (a related isomer) is not susceptible to quenching by KI researchgate.net. This suggests that the naphthylamine sulfonic acid moiety, when attached to a protein, might be shielded from the solvent or that the quenching mechanism by iodide is not efficient for this specific fluorophore structure researchgate.net.

Acrylamide Quenching: Acrylamide is another common collisional quencher that can diffuse into proteins and quench the fluorescence of buried or partially exposed fluorophores cerealsgrains.orgnih.gov. 1,5-IAEDANS fluorescence was efficiently quenched by acrylamide, showing an effective Stern-Volmer constant (Ksv) of 10.1 M⁻¹ researchgate.net. This indicates that acrylamide can access the fluorophore, suggesting a degree of solvent accessibility or the presence of channels within the protein structure allowing acrylamide diffusion nih.gov.

Analysis of fluorescence quenching by these agents can provide insights into the accessibility of the labeled site to the solvent and the local environment polarity cerealsgrains.orgnih.gov.

Electrostatic and Hydrophobic Interactions with Macromolecules

Electrostatic and hydrophobic interactions between the 1,8-I-Aedans fluorophore and the surrounding amino acid residues or other parts of a macromolecule can significantly influence its fluorescence properties nih.govinterchim.fr.

Electrostatic Interactions: The naphthylamine sulfonic acid moiety of 1,8-I-Aedans carries a negative charge due to the sulfonate group. Electrostatic interactions with positively charged residues (like lysine (B10760008) or arginine) or negatively charged environments within the protein can affect the fluorophore's electronic state and thus its fluorescence escholarship.orginterchim.fr.

Hydrophobic Interactions: The naphthylamine ring system is relatively hydrophobic. Interactions with hydrophobic patches or residues within the protein can lead to changes in the fluorophore's environment, often resulting in a blue shift in the emission spectrum and an increase in fluorescence intensity and lifetime as the fluorophore is shielded from the polar solvent interchim.frthermofisher.com. Conversely, exposure to a more polar environment can lead to a red shift and decreased intensity interchim.fr.

These non-covalent interactions contribute to the environment sensitivity of 1,8-I-Aedans fluorescence, making it a valuable probe for reporting on the local microenvironment of the labeling site interchim.fr.

Conformational Dynamics of 1,8-I-Aedans-Labeled Biomolecules

1,8-I-Aedans is widely used to study the conformational dynamics of proteins and other biomolecules cerealsgrains.orginterchim.fracs.orgnih.govnih.govnih.govumass.eduthermofisher.com. Its fluorescent properties, particularly its relatively long fluorescence lifetime and environment sensitivity, make it suitable for techniques like time-resolved fluorescence anisotropy decay and FRET interchim.fracs.org.

FRET studies using 1,8-I-Aedans as a donor (often paired with an acceptor like fluorescein (B123965) or Dabcyl) can measure distances between the labeled site and an acceptor located elsewhere on the same or a different molecule wikipedia.orgnih.govresearchgate.netnih.gov. Changes in FRET efficiency upon ligand binding, protein folding, or interaction with other molecules can indicate conformational changes or changes in the proximity of the donor and acceptor nih.govnih.gov. This technique has been used to monitor domain movements in proteins like DNA polymerase β and to study protein-DNA interactions nih.govias.ac.in.

Studies on proteins labeled with 1,8-I-Aedans have provided insights into various dynamic processes, including protein unfolding, protein-protein interactions, and the dynamics of amyloid protofibril formation ncbs.res.inncbs.res.innih.govias.ac.in. The environment sensitivity of 1,8-I-Aedans fluorescence also allows it to report on changes in the local polarity or accessibility of the labeled site during conformational transitions interchim.fr.

Here is a summary of some research findings related to 1,8-IAEDANS labeling and protein dynamics:

| Protein/System Studied | Technique Used | Key Findings | Citation |

| Barstar (unfolded) | Time-resolved fluorescence anisotropy decay | Revealed sequence-specific flexibility and residual structure in unfolded states. | ncbs.res.in |

| α-synuclein (intrinsically disordered) | Time-resolved fluorescence anisotropy decay | Discerned distinct rotational dynamical events (local probe motion, segmental dynamics). | acs.org |

| Barstar (amyloid protofibril formation) | Time-resolved fluorescence anisotropy decay | Monitored population heterogeneity and identified regions involved in ordered protofibril formation. | ncbs.res.in, nih.gov |

| GalR (protein-DNA interaction) | Fluorescence anisotropy, FRET (with FITC) | Revealed structural fluctuations in the C-terminal domain upon DNA complexation and differential dynamics important for protein interaction. | ias.ac.in |

| Titin PEVK peptides | FRET (with Trp donor) | Explored conformational changes and end-to-end distances upon addition of chemical denaturant. | nih.gov |

| DNA polymerase β | FRET (with Dabcyl acceptor) | Monitored fingers domain movement during nucleotide selection and identified a novel non-covalent step. | nih.gov |

| Spectrin (B1175318) (in red blood cells) | Cysteine labeling kinetics, two-dye labeling | Used to map sites of force-induced protein unfolding within cells. | nih.gov |

| Eukaryotic initiation factor 5A precursor | Fluorescence quenching (Acrylamide, KI) | Investigated the accessibility and environment of labeled cysteine residues during denaturation. | researchgate.net |

This table illustrates how 1,8-I-Aedans, through its fluorescence properties and reactivity, serves as a powerful probe for investigating the intricate conformational dynamics of biological macromolecules.

Probing Protein Folding and Unfolding Pathways

Fluorescent probes like 1,8-I-Aedans are instrumental in dissecting the complex processes of protein folding and unfolding. By site-specifically labeling a protein with 1,8-I-Aedans, researchers can monitor changes in the local environment of the probe, which reflect alterations in protein conformation during folding or unfolding transitions.

Studies on the sequential unfolding of papain, a cysteine protease, have utilized 1,8-IAEDANS labeled at the active site. The active site is situated at the interface of the protein's two domains nih.gov. By monitoring the fluorescence of the protein-bound probe during temperature and guanidine (B92328) hydrochloride-induced unfolding, researchers observed biphasic transitions nih.gov. Comparing the unfolding of the labeled protein to the unlabeled protein using intrinsic and extrinsic fluorescence measurements suggested that the N-terminal domain of papain unfolds initially in the sequential unfolding process nih.gov. This demonstrates the ability of 1,8-IAEDANS to report on the unfolding order of protein domains.

While focusing on 1,8-I-Aedans, it is worth noting that related probes like 5-IAEDANS have been employed in similar contexts. For instance, 5-IAEDANS was used to label a cysteine mutant of acyl-CoA binding protein (ACBP) to detect an early kinetic intermediate during its folding pathway pnas.org. By combining site-directed fluorescence labeling with ultrarapid mixing and FRET, researchers were able to resolve submillisecond events and characterize a transient intermediate that was not detectable by conventional methods pnas.org. This highlights the sensitivity of IAEDANS-type probes in capturing transient species in protein folding.

Furthermore, AEDANS (which can refer to either 1,5- or 1,8- isomers) has been used as a FRET acceptor in studies investigating the unfolding of human carbonic anhydrase II (HCA II) . By introducing cysteine residues at various positions and labeling them with AEDANS, FRET efficiency between intrinsic tryptophan residues and the introduced acceptor was measured . These measurements provided site-specific information about the protein structure and revealed a continuous solvation of the central core of HCA II at high denaturant concentrations, indicating non-random structure in the unfolded state . The use of cysteine labeling with probes like 1,8-I-Aedans allows for targeted investigation of specific regions within a protein during unfolding.

1,8-I-AEDANS has also been used in studies examining the forced unfolding of proteins within living cells. By labeling sterically shielded cysteines, changes in labeling efficiency under mechanical stress can indicate the unfolding of specific protein domains nih.gov. This application extends the utility of 1,8-I-Aedans beyond in vitro studies to probe protein conformational changes in a cellular environment nih.gov.

Monitoring Ligand Binding and Conformational Changes

1,8-I-Aedans is a valuable tool for monitoring conformational changes in proteins induced by ligand binding. Changes in the fluorescence properties of the protein-bound probe, such as intensity and emission wavelength, can report on alterations in the probe's environment, which are often a consequence of protein conformational shifts upon ligand interaction ontosight.airesearchgate.netresearchgate.net.

Studies on the adenosine (B11128) 2A receptor (A2AR), a G protein-coupled receptor (GPCR), encapsulated in styrene (B11656) maleic acid lipid particles (SMALPs), have utilized IAEDANS (identified as 1,8-IAEDANS in related contexts) to monitor ligand-induced conformational changes researchgate.netresearchgate.net. Site-specific labeling of A2AR with IAEDANS allowed researchers to investigate the effect of inverse agonists (e.g., ZM241385) and agonists (e.g., NECA) on the receptor's conformation researchgate.netresearchgate.net. Binding of the inverse agonist ZM241385 caused a concentration-dependent increase in fluorescence emission and a red-shift in the emission wavelength, suggesting the IAEDANS probe moved to a more hydrophobic environment researchgate.netresearchgate.net. This was interpreted as being consistent with the closing of the G-protein binding crevice researchgate.net. In contrast, the agonist NECA produced a smaller increase in fluorescence researchgate.netresearchgate.net. These findings illustrate how 1,8-I-Aedans fluorescence can differentiate conformational states induced by different types of ligands.

Fluorescence resonance energy transfer (FRET) studies employing AEDANS (or IAEDANS) as an acceptor have also been used to characterize ligand-induced conformational changes by measuring distances between the probe and a donor fluorophore (often intrinsic tryptophan residues) researchgate.netnih.govplos.org. For example, FRET was used to study lipid binding-induced conformational changes in the N-terminal domain of human apolipoprotein E3 (apoE3) researchgate.net. By labeling a cysteine residue in apoE3 with AEDANS and using intrinsic tryptophan residues as donors, researchers observed a significant decrease in FRET efficiency upon lipid binding researchgate.net. Distance calculations based on FRET measurements indicated a substantial increase in the average distance between tryptophan donors and the AEDANS acceptor, consistent with a conformational opening of apoE3 upon lipid interaction researchgate.net.

Similarly, IAEDANS-labeled calmodulin (I-CaM) has been used in FRET studies to investigate its conformational changes upon interacting with L-selectin fragments and complexes plos.org. By measuring FRET between a tryptophan residue in L-selectin and the IAEDANS probe on calmodulin, researchers could infer changes in the distance between these two points, reflecting calmodulin's conformational state upon binding its target plos.org. These studies demonstrate the utility of 1,8-I-Aedans, particularly in FRET pairs, for quantitatively assessing distance changes associated with ligand binding and subsequent conformational rearrangements.

Another application involves using AEDANS in FRET studies to distinguish between different protein conformers upon binding. This approach was used to study lipid-free apolipoprotein A-I, where FRET data between tryptophan and AEDANS-labeled cysteine mutants supported a helical bundle model over a helical hairpin model, providing insights into the protein's conformation in the absence of lipids nih.gov.

These examples underscore the versatility of 1,8-I-Aedans as a fluorescent probe for investigating the mechanistic details of protein-ligand interactions and the associated conformational dynamics.

Applications of 1,8 I Aedans in Förster Resonance Energy Transfer Fret Studies

Principles of FRET Utilizing 1,8-I-Aedans as a Donor or Acceptor

FRET involves the non-radiative transfer of energy from a donor fluorophore in an excited state to a nearby acceptor chromophore. thermofisher.comevidentscientific.comnih.gov This process is highly sensitive to the distance between the donor and acceptor molecules, following an inverse sixth-power relationship. thermofisher.comevidentscientific.commicroscopyu.com 1,8-I-Aedans can function as either a donor or an acceptor in FRET pairs, depending on the spectral properties of the chosen FRET partner. wikipedia.orginterchim.frthermofisher.com101.200.202

For FRET to occur, several conditions must be met: the donor and acceptor must be in close proximity (typically 10–100 Å), the absorption spectrum of the acceptor must overlap with the fluorescence emission spectrum of the donor, and the transition dipoles of the donor and acceptor must be appropriately oriented. thermofisher.comevidentscientific.commdpi.com

Spectral Overlap with Common FRET Partners (e.g., Tryptophan, Fluorescein)

A critical requirement for efficient FRET is the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. thermofisher.comevidentscientific.commdpi.com 1,8-I-Aedans exhibits spectral properties that make it a suitable FRET partner for common intrinsic and extrinsic fluorophores.

1,8-I-Aedans has a peak excitation wavelength typically around 336-340 nm and a peak emission wavelength around 437-490 nm, depending on the environment. wikipedia.orginterchim.frnih.gov Its absorption spectrum overlaps well with the emission spectrum of tryptophan, an intrinsic fluorophore found in many proteins. wikipedia.orgnih.govmdpi.com This spectral overlap allows tryptophan to serve as a FRET donor and 1,8-I-Aedans as an acceptor in studies of protein conformation and interactions. nih.govmdpi.comnih.gov

Conversely, 1,8-I-Aedans can act as a FRET donor to acceptor fluorophores such as fluorescein (B123965) and its derivatives (e.g., 5-(Iodoacetamido)fluorescein or 6-IAF). wikipedia.orginterchim.frthermofisher.com101.200.202nih.govresearchgate.net The emission spectrum of 1,8-I-Aedans shows significant overlap with the absorption spectrum of fluorescein, enabling FRET studies where 1,8-I-Aedans is the donor and fluorescein is the acceptor. thermofisher.com101.200.202nih.gov

The spectral overlap integral (J(λ)) quantifies the degree of this overlap and is a key parameter in determining the efficiency of FRET and the Förster distance. evidentscientific.commicroscopyu.comnih.govbu.eduaatbio.com

Förster Distance Calculations and Their Significance

The Förster distance (R₀) is defined as the distance between the donor and acceptor molecules at which the FRET efficiency is 50%. thermofisher.comevidentscientific.commicroscopyu.comnih.govaatbio.com This parameter is crucial because FRET is most sensitive to distance changes when the intermolecular separation is close to R₀. evidentscientific.commicroscopyu.com The useful range for FRET measurements is typically between 0.5 R₀ and 1.5 R₀. microscopyu.comescholarship.org

The Förster distance (R₀) can be calculated using the following equation: R₀ = [2.8 x 10¹⁷ × κ² × Qᴅ × η⁻⁴ × J(λ)]¹/⁶ nanometers microscopyu.comaatbio.com

Where:

κ² is the orientation factor. evidentscientific.commicroscopyu.comnih.govaatbio.com

Qᴅ is the quantum yield of the donor in the absence of the acceptor. evidentscientific.comnih.govaatbio.com

η is the refractive index of the medium. nih.govaatbio.com

J(λ) is the spectral overlap integral. evidentscientific.commicroscopyu.comnih.govbu.eduaatbio.com

Typical R₀ values for FRET pairs involving IAEDANS have been reported. For the Tryptophan-IAEDANS pair, R₀ is approximately 22 Å. 101.200.202uni-hamburg.de For the IAEDANS-Fluorescein pair, R₀ is approximately 46-49 Å. thermofisher.com101.200.202nih.gov These values indicate the distance range over which FRET is effective for these specific pairs, guiding experimental design for studying interactions within these distances.

Here is a table summarizing typical Förster distances for IAEDANS with common FRET partners:

| Donor | Acceptor | R₀ (Å) | Source |

| Tryptophan | IAEDANS | 22 | 101.200.202uni-hamburg.de |

| IAEDANS | Fluorescein | 46 | thermofisher.comnih.gov |

| IAEDANS | FITC | 49 | 101.200.202 |

| IAEDANS | 5-(Iodoacetamido)fluorescein | 49 | 101.200.202 |

Orientation Factor (κ²) Considerations in FRET Analysis

The orientation factor (κ²) accounts for the relative orientation of the donor emission dipole and the acceptor absorption dipole. evidentscientific.commicroscopyu.comnih.govnih.gov Its value can range theoretically from 0 to 4. evidentscientific.commicroscopyu.combu.edunih.gov

In many FRET applications, particularly in biological systems where fluorophores may have rotational mobility, the orientation factor is often assumed to be 2/3. evidentscientific.commicroscopyu.comnih.govnih.govfsu.eduresearchgate.net This value represents the average orientation factor for freely rotating, isotropically oriented dipoles. evidentscientific.commicroscopyu.comfsu.eduresearchgate.net

However, if the rotational motion of the fluorophores is restricted or if they adopt specific orientations, the actual κ² value can deviate significantly from 2/3. evidentscientific.commicroscopyu.comnih.govresearchgate.net While determining the precise κ² can be challenging, variations in this factor have a less pronounced effect on the calculated distance due to the sixth-root dependence in the Förster distance equation. evidentscientific.comfsu.edu Nonetheless, considering the potential impact of κ² is important for accurate distance determination in FRET analysis. evidentscientific.commicroscopyu.comnih.gov

Intermolecular FRET Applications of 1,8-I-Aedans

Intermolecular FRET studies investigate the interactions and proximity between two distinct molecules, where the donor is attached to one molecule and the acceptor to the other. nih.govbu.edu 1,8-I-Aedans is frequently used in such studies due to its ability to be site-specifically attached to proteins via cysteine residues. ontosight.aiinterchim.fr Changes in FRET efficiency upon molecular interaction (e.g., binding or dissociation) provide valuable information about the association state and conformational dynamics. nih.gov

Protein-Protein Interaction Analysis

1,8-I-Aedans is a valuable tool for investigating protein-protein interactions using FRET. By labeling one protein partner with 1,8-I-Aedans (as either donor or acceptor) and the other partner with a suitable FRET counterpart, researchers can monitor the association and dissociation of the proteins. nih.govnih.govresearchgate.netresearchgate.net

For example, FRET experiments using tryptophan as the donor and 1,5-IAEDANS as the acceptor have been employed to study the folding and interaction of membrane proteins. nih.gov Changes in FRET efficiency between tryptophan residues in one part of the protein and IAEDANS attached elsewhere can report on conformational changes and the formation of protein complexes. nih.gov

Another application involves labeling different protein subunits or interacting proteins with 1,8-IAEDANS and an appropriate acceptor (like Fluorescein or IANBD) to detect their association through intermolecular FRET. researchgate.netresearchgate.net An increase in FRET efficiency upon mixing the labeled proteins indicates complex formation, while a decrease might suggest dissociation. Studies on protein dimerization and aggregation have successfully utilized IAEDANS-based FRET to monitor these processes. researchgate.netresearchgate.net

Protein-Ligand Binding Dynamics

FRET studies using 1,8-I-Aedans can also provide insights into protein-ligand binding events and dynamics. wikipedia.orginterchim.fr101.200.202mdpi.combu.edunih.govthermofisher.com By labeling either the protein or the ligand with 1,8-I-Aedans and the other molecule with a FRET partner, changes in FRET efficiency can be observed upon binding.

Labeling a protein with 1,8-I-Aedans can create a FRET system where the intrinsic tryptophan fluorescence acts as the donor and IAEDANS as the acceptor. wikipedia.orgmdpi.com Upon ligand binding, conformational changes in the protein or the proximity of the ligand (if it contains a FRET partner or affects the environment of the probes) can lead to altered FRET efficiency, reporting on the binding event. interchim.frnih.gov

Alternatively, 1,8-I-Aedans can be used as a donor with a suitable acceptor-labeled ligand, or the ligand can be labeled with 1,8-I-Aedans and the protein with a donor. Such setups allow for direct monitoring of the protein-ligand association and can provide information on binding affinity and kinetics. 101.200.202bu.edu Research findings demonstrate the use of IAEDANS-labeled proteins to study ligand binding properties and conformational modulation. nih.gov

Nucleic Acid-Protein and Nucleic Acid-Nucleic Acid Interactions

FRET is widely used to study interactions involving nucleic acids, including their binding with proteins and interactions between different nucleic acid molecules mdpi.comresearchgate.net. By labeling a protein and a nucleic acid, or two nucleic acid molecules, with a suitable FRET donor and acceptor pair, the formation or dissociation of complexes can be monitored through changes in FRET efficiency nih.govresearchgate.net.

In studies of nucleic acid-protein interactions, 1,8-I-Aedans can be attached to specific sites on the protein or a modified nucleotide within the nucleic acid. Changes in FRET signal upon binding indicate changes in the distance between the labeled sites, providing information about the binding event, conformational changes induced by binding, or the stoichiometry of the complex nih.govresearchgate.netnih.gov. Similarly, FRET can probe nucleic acid-nucleic acid interactions, such as hybridization, by labeling the interacting strands thermofisher.commdpi.com. While specific examples using 1,8-I-Aedans in these precise contexts were not predominantly found in the immediate search results, the established methodologies using similar probes demonstrate the potential for 1,8-I-Aedans in these applications researchgate.netmdpi.com.

Intramolecular FRET Applications of 1,8-I-Aedans

Intramolecular FRET involves placing a donor and acceptor within the same molecule to study its conformation and dynamics nih.govresearchgate.net. 1,8-I-Aedans can serve as one of the FRET partners, covalently linked to a specific site within a protein or a larger nucleic acid structure.

Probing Protein Conformational Changes and Domain Movements

Changes in protein conformation or the relative movement of protein domains can alter the distance between two labeled sites within the same protein molecule, leading to a change in FRET efficiency evidentscientific.comnih.govbu.edu. By site-specifically labeling a protein with 1,8-I-Aedans and a suitable FRET partner at different locations, researchers can monitor these structural rearrangements nih.gov.

Studies using FRET with related probes, such as IAEDANS (often the 1,5 isomer), have successfully monitored protein conformational changes and domain movements nih.govresearchgate.netresearchgate.net. For instance, FRET has been used to study the conformational transitions in DNA polymerase, revealing movements of the fingers domain upon nucleotide binding nih.gov. Changes in FRET efficiency upon ligand binding or environmental changes can provide real-time information about the dynamics of protein structure bu.eduresearchgate.net. While many detailed examples in the search results specifically cite the 1,5 isomer, the principle of using a site-specifically attached fluorophore like 1,8-I-Aedans to report on distance changes within a protein is directly applicable ontosight.ainih.gov.

Monitoring Structural Transitions within Single Macromolecules

FRET techniques, including single-molecule FRET (smFRET), allow for the observation of structural transitions and dynamics of individual macromolecules, overcoming the limitations of ensemble measurements that average signals from heterogeneous populations mdpi.com. By labeling a single macromolecule with a FRET pair, including 1,8-I-Aedans at a specific site, researchers can directly observe conformational changes and intermediate states that may be obscured in bulk measurements mdpi.com.

Studies employing smFRET with related probes have provided insights into the structural dynamics of proteins and nucleic acids, revealing transient states and dynamic heterogeneity mdpi.commdpi.com. For example, smFRET has been used to study the conformational transitions in DNA polymerase I, distinguishing between open and closed conformations mdpi.com. The ability of 1,8-I-Aedans to be site-specifically incorporated makes it suitable for such single-molecule studies aimed at understanding the structural transitions within individual biological macromolecules ontosight.aimdpi.com.

Advanced FRET Methodologies Incorporating 1,8-I-Aedans

Beyond basic steady-state FRET measurements, advanced techniques provide more detailed information about molecular distances, dynamics, and interactions. 1,8-I-Aedans can be integrated into these methodologies.

Time-Resolved FRET (TR-FRET) for Distance Distributions

Time-Resolved FRET (TR-FRET) measures the fluorescence lifetime of the donor fluorophore, which is sensitive to the presence and proximity of an acceptor pnas.orgnih.gov. Unlike steady-state FRET, TR-FRET can provide information about the distribution of distances between the donor and acceptor, offering insights into the conformational flexibility and heterogeneity of the labeled molecule or complex nih.govnih.gov.

1,8-I-Aedans, as a fluorescent donor or acceptor with a measurable fluorescence lifetime, can be used in TR-FRET experiments. By analyzing the decay kinetics of 1,8-I-Aedans fluorescence in the presence and absence of a suitable acceptor, researchers can determine FRET efficiency and calculate distance distributions pnas.orgnih.govnih.gov. TR-FRET studies using related probes have been applied to investigate protein dynamics and structural transitions, demonstrating the power of this approach for resolving multiple conformations nih.govpnas.orgncbs.res.inresearchgate.netresearchgate.net.

FRET-Based High-Throughput Screening Assays

FRET-based assays are well-suited for high-throughput screening (HTS) due to their sensitivity, homogeneity, and ease of automation nih.govplos.orgpsu.edu. By designing FRET pairs that report on molecular interactions or conformational changes relevant to a biological target, large libraries of compounds can be screened to identify potential modulators nih.govplos.org.

1,8 I Aedans in Membrane Biophysics and Cell Biology

Investigating Membrane Protein Structure and Dynamics with 1,8-I-Aedans

The unique fluorescence properties of 1,8-I-Aedans, including its sensitivity to the polarity of its environment, make it well-suited for probing the structure and dynamics of membrane proteins. wur.nlpsu.edu By selectively labeling cysteine residues introduced at specific positions within a membrane protein, researchers can gain insights into the protein's topology, its interactions with the lipid bilayer, and conformational changes it undergoes. wur.nlpsu.edunih.gov

Topological Assessment of Membrane Proteins

1,8-I-Aedans can be used to assess the topology of membrane proteins, which refers to the orientation of protein segments within the lipid bilayer. The fluorescence emission maximum (λmax) of 1,8-I-Aedans is sensitive to the polarity of its environment. wur.nlpsu.edu When attached to a residue located within the hydrophobic core of the membrane, the probe experiences a less polar environment, resulting in a blue-shifted emission maximum compared to when it is located in a more polar, aqueous environment outside the membrane. wur.nlpsu.edu

Studies on the M13 major coat protein, a single membrane-spanning protein, have utilized a cysteine-scanning approach combined with 1,8-I-Aedans labeling to determine the membrane localization of different protein domains and individual amino acid residues. psu.edunih.gov By introducing single cysteine mutations along the protein sequence and labeling them with 1,8-I-Aedans, researchers can measure the local polarity experienced by the probe at each position. psu.edu The observed shifts in the emission maximum provide information about the depth of penetration of specific residues into the membrane, aiding in the determination of the protein's transmembrane segments and their orientation. psu.edunih.gov This approach has indicated that the M13 major coat protein is almost entirely embedded in the membrane, with a tilted transmembrane helix. nih.gov

Förster Resonance Energy Transfer (FRET) using 1,8-I-Aedans as an acceptor (often with tryptophan as a donor) is another powerful technique for topological assessment. pnas.orgnih.govnih.gov By placing the donor and acceptor at different locations within the protein or on interacting molecules, FRET efficiency measurements can provide distance constraints, helping to map the protein's structure and its position relative to the membrane. pnas.orgnih.govnih.gov This has been applied to study the topological changes in proteins like LacY upon changes in the phospholipid environment. pnas.org

Lipid-Protein Interactions and Membrane Adsorption

The interaction between membrane proteins and the surrounding lipid bilayer is crucial for protein structure, function, and dynamics. 1,8-I-Aedans can be used to investigate these lipid-protein interactions. The environment-sensitive fluorescence of 1,8-I-Aedans allows it to report on changes in the local lipid environment around the labeled residue. thermofisher.compsu.edunih.gov

Furthermore, 1,8-I-Aedans has been used to study the membrane adsorption of proteins and peptides. Changes in the fluorescence intensity and emission wavelength of 1,8-I-Aedans labeled proteins upon interaction with membranes can indicate the partitioning of the labeled segment into the lipid bilayer or its association with the membrane surface. For example, studies on the folding and insertion of BamA, a β-barrel membrane protein, into lipid bilayers utilized 1,8-I-Aedans labeled mutants to identify aqueous and membrane-adsorbed folding intermediates based on shifts in fluorescence intensity maxima. mdpi.com

Monitoring Conformational Changes of Membrane-Bound Proteins

Conformational changes in membrane proteins are often linked to their function, such as ligand binding, transport, or signal transduction. 1,8-I-Aedans is a valuable tool for monitoring these dynamic structural rearrangements. ontosight.aithermofisher.com The fluorescence properties of 1,8-I-Aedans conjugates, including intensity and emission wavelength, can be sensitive to changes in the protein's conformation and its association with other molecules or membranes. thermofisher.com

Ligand binding to membrane receptors can induce conformational changes that alter the environment around a fluorescent probe like 1,8-I-Aedans, leading to changes in its fluorescence. For instance, studies on the adenosine (B11128) 2A receptor (A2AR) encapsulated in styrene (B11656) maleic acid lipid particles (SMALPs) used 1,8-I-Aedans labeling to investigate ligand-induced conformational changes. researchgate.net Binding of an inverse agonist resulted in a significant increase and red-shift in fluorescence, suggesting the labeled residue moved to a more hydrophobic environment, indicative of a conformational change. researchgate.net

1,8-I-Aedans has also been used to study force-induced conformational changes in cytoskeletal proteins within cells, including spectrin (B1175318) in red blood cells. nih.gov Labeling of shielded cysteine residues with 1,8-I-Aedans showed increased labeling as a function of shear stress, indicating forced unfolding of specific protein domains and exposure of previously inaccessible cysteines. nih.gov This highlights the probe's ability to report on protein unfolding and structural dynamics in a cellular context.

FRET experiments employing 1,8-I-Aedans as an acceptor can also monitor conformational changes by detecting changes in the distance between the donor and acceptor fluorophores. nih.govnih.govnih.gov This has been applied to study the folding dynamics of membrane proteins like OmpA, where FRET efficiency changes reported on tertiary structure changes associated with insertion and folding into a lipid bilayer. nih.gov Similarly, time-resolved FRET using 1,8-I-Aedans labeled SERCA has been used to resolve different structural states of the SERCA-PLB complex. nih.gov

Applications in Cellular Imaging

Beyond detailed biophysical studies of isolated membrane proteins, 1,8-I-Aedans finds applications in cellular imaging, allowing researchers to visualize and study proteins and cellular processes within living or fixed cells. ontosight.ai

Labeling Cellular Proteins for Fluorescence Microscopy

1,8-I-Aedans can be used to fluorescently label cellular proteins, particularly those with accessible cysteine residues, for visualization using fluorescence microscopy. ontosight.ai Its ability to form stable covalent bonds with thiols makes it suitable for labeling specific proteins within a complex cellular environment. ontosight.ai